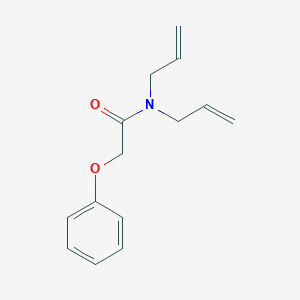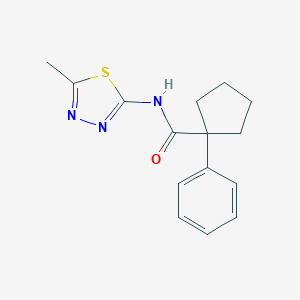
Cambridge id 6236998
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cambridge id 6236998 is a synthetic compound that is being studied for its potential medical applications. It is a member of the class of compounds known as benzimidazoles, which have been shown to have various biological activities. In
Mecanismo De Acción
The exact mechanism of action of Cambridge id 6236998 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Cambridge id 6236998 has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cambridge id 6236998 in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise targeting of specific pathways and processes. However, one limitation is that it may not accurately reflect the complexity of biological systems in vivo, as it is often studied in isolated cells or animal models.
Direcciones Futuras
There are several potential future directions for research on Cambridge id 6236998. One area of interest is its potential as a combination therapy with other anticancer agents, as it has been shown to enhance the effectiveness of certain chemotherapy drugs. Another direction is the exploration of its anti-inflammatory properties, as it may have potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Cambridge id 6236998.
Métodos De Síntesis
The synthesis of Cambridge id 6236998 involves several steps, starting with the reaction of 2-amino-5-nitrobenzimidazole with ethyl 2-bromoacetate. This is followed by the reduction of the nitro group to an amino group, and then the reaction with 2-chloro-1,3-dimethylimidazolinium chloride to form the final product. The synthesis has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
Cambridge id 6236998 has been studied for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, Cambridge id 6236998 has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propiedades
Nombre del producto |
Cambridge id 6236998 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-phenoxy-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)12-17-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
Clave InChI |
QRTKVRATBKSIDT-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
SMILES canónico |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)


![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)


![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)


![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
